N'-Boc,N,N'-Desethylene Iso Gatifloxacin
Description
N'-Boc,N,N'-Desethylene Iso Gatifloxacin is a chemically modified derivative of the fluoroquinolone antibiotic gatifloxacin. Key structural features include:
- N'-Boc group: A tert-butoxycarbonyl (Boc) protecting group attached to the piperazinyl nitrogen, commonly used in organic synthesis to stabilize reactive amines during derivatization .
- Desethylene modification: Removal of an ethylene (-CH2-CH2-) moiety from the parent gatifloxacin structure, likely altering steric and electronic properties .
This compound is primarily studied as a metabolite or synthetic intermediate in the development of gatifloxacin analogs, with applications in antibiotic resistance research and impurity profiling .
Properties
Molecular Formula |
C₂₂H₂₈FN₃O₆ |
|---|---|
Molecular Weight |
449.47 |
Origin of Product |
United States |
Comparison with Similar Compounds
Desethylene Gatifloxacin (CAS 172426-87-8)
- Structural Relationship : Shares the desethylene modification but lacks the Boc group.
- Molecular Formula : C17H20FN3O4 vs. C21H28FN3O6 for the Boc variant (estimated based on Boc group addition) .
- Activity : Retains antibacterial activity against Salmonella abortus equi (MIC = 1–8 µg/mL), comparable to gatifloxacin. However, reduced efficacy against other Salmonella spp. (MIC up to 53 µg/mL) suggests ethylene removal diminishes binding to bacterial SipD proteins .
- Role : Classified as a pharmacologically active metabolite of gatifloxacin, critical for impurity analysis in drug manufacturing .
N,N'-Desethylene Levofloxacin Derivatives
- Example : N,N'-Desethylene-N,N'-diformyl Levofloxacin (CAS 151377-74-1).
- Structural Differences : Levofloxacin’s oxazine ring replaces gatifloxacin’s methylpiperazine. The desethylene modification and formyl groups further differentiate pharmacokinetics .
- Desethylene variants may show reduced potency due to altered steric bulk .
Other Fluoroquinolone Derivatives
- Lomefloxacin and Moxifloxacin : Parent compounds lack desethylene or Boc modifications. Moxifloxacin’s 8-methoxy group enhances anaerobic activity, while gatifloxacin derivatives with demethoxy/fluoro substitutions (e.g., 8-demethoxy-8-fluoro iso gatifloxacin) may alter target affinity .
- Resistance Profiles : Gatifloxacin and moxifloxacin resistance in Clostridioides difficile (28.06–28.78% resistance rates) highlights the importance of structural integrity; desethylene or Boc modifications could exacerbate resistance .
Physicochemical and Pharmacokinetic Properties
Research Implications and Gaps
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